4-[4-[4-(4,5-Dicarboxynaphthalen-1-yl)sulfanylphenoxy]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid
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Overview
Description
4-[4-[4-(4,5-Dicarboxynaphthalen-1-yl)sulfanylphenoxy]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(4,5-Dicarboxynaphthalen-1-yl)sulfanylphenoxy]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Naphthalene Derivatives: The initial step involves the synthesis of naphthalene derivatives with carboxylic acid groups at specific positions.
Thioether Formation: The naphthalene derivatives are then reacted with thiol-containing compounds to form thioether linkages.
Phenoxy Group Introduction: The phenoxy groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(4,5-Dicarboxynaphthalen-1-yl)sulfanylphenoxy]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-[4-[4-(4,5-Dicarboxynaphthalen-1-yl)sulfanylphenoxy]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[4-[4-(4,5-Dicarboxynaphthalen-1-yl)sulfanylphenoxy]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,8-dicarboxylic acid: Shares the naphthalene core but lacks the additional functional groups.
4,4’-Dicarboxyphenyl sulfide: Contains similar thioether linkages but different aromatic structures.
Phenoxybenzoic acid derivatives: Similar phenoxy groups but different overall structures.
Uniqueness
4-[4-[4-(4,5-Dicarboxynaphthalen-1-yl)sulfanylphenoxy]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid is unique due to its combination of multiple aromatic rings, thioether linkages, and carboxylic acid groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
4-[4-[4-(4,5-dicarboxynaphthalen-1-yl)sulfanylphenoxy]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22O9S2/c37-33(38)25-5-1-3-23-29(17-15-27(31(23)25)35(41)42)46-21-11-7-19(8-12-21)45-20-9-13-22(14-10-20)47-30-18-16-28(36(43)44)32-24(30)4-2-6-26(32)34(39)40/h1-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJJCKCDHYPEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)SC3=CC=C(C=C3)OC4=CC=C(C=C4)SC5=C6C=CC=C(C6=C(C=C5)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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